2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a benzylamino group, a chlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with an appropriate halogenated precursor.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a Friedel-Crafts acylation reaction, using 2-chlorobenzoyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions often conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with different substituents at the benzylamino or chlorophenyl positions
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interacting with DNA: Binding to DNA and interfering with replication and transcription, potentially leading to cell death.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
- Methyl 2-(benzylamino)benzoate
- 2-(benzylamino)-2-(4-chlorophenyl)acetonitrile hydrochloride
Uniqueness
2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-17(18(24)21-12-15-9-5-6-10-16(15)20)25-19(23-13)22-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFIBZVXZGXJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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